

FIIN-2 selectivity optimization

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Compound Focus: FIIN-2

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FIIN-2 Selectivity Profile

The table below summarizes the primary on-target and off-target interactions of **FIIN-2**, which is crucial for understanding its selectivity profile.

Kinase Target	Interaction Type	Experimental IC ₅₀ / Evidence	Notes & Clinical Implications
FGFR1	On-target, Covalent	< 10 nM [1]	Primary target; high potency.
FGFR2	On-target, Covalent	< 10 nM [1]	Primary target; high potency.
FGFR3	On-target, Covalent	< 10 nM [1]	Primary target; high potency.
FGFR4	On-target, Covalent	~12-31 nM [1]	Primary target; slightly lower potency vs. FGFR1-3.
AMPK α 1	Off-target, Covalent	Chemoproteomic identification [2]	Novel finding; binds to Cys185; may influence anti-tumor activity via autophagy [2].

Kinase Target	Interaction Type	Experimental IC ₅₀ / Evidence	Notes & Clinical Implications
SRC	Off-target, Covalent	330 nM [1]	Moderate potency; may contribute to side effects like skin toxicities [1].
YES	Off-target, Covalent	365 nM [1]	Moderate potency; related to SRC [1].
EGFR	Off-target, Covalent	Moderate potency (literature) [2]	Known off-target from previous studies.

Experimental Protocol: Chemoproteomic Profiling

This methodology is key to identifying **FIIN-2**'s direct targets, both known and novel [2].

Probe Synthesis & Validation

- **Probe Design:** Synthesize an alkyne-tagged functional chemical probe derived from **FIIN-2** (**FIIN-2** Probe, or **FP**) by appending a terminal alkyne group to the parent compound [2].
- **Validation:** Confirm that the FP probe retains biological activity equivalent to **FIIN-2** through:
 - **Cell Viability Assays:** Compare the potency of **FIIN-2** and FP in inhibiting hepatocellular carcinoma (HCC) cell line proliferation (e.g., Hep3B, Huh7) [2].
 - **Western Blot Analysis:** Verify that FP inhibits the FGFR signaling pathway (e.g., reduces phosphorylation of FGF receptor, MAPK, and AKT) in a concentration-dependent manner, similar to **FIIN-2** [2].

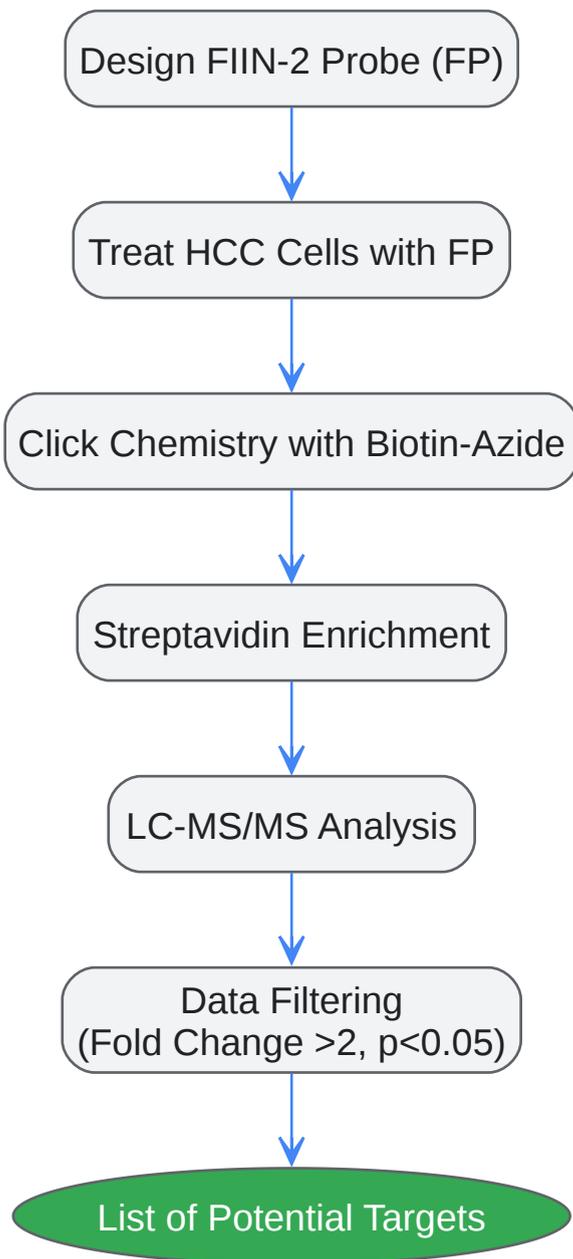
Target Identification via Chemical Proteomics

- **FP Treatment:** Treat live Hep3B cells with the FP probe. Include control groups: DMSO (vehicle) and FP with pre-treatment of excess **FIIN-2** (for competitive binding) [2].
- **Click Chemistry Reaction:** Lyse the cells and use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate biotin-azide to the alkyne-tagged FP bound to its protein targets [2].
- **Streptavidin Enrichment:** Isolate the biotin-labeled protein complexes using streptavidin-coated beads [2].

- **LC-MS/MS Analysis:** Digest the enriched proteins and identify them using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [2].
- **Data Analysis:** Filter potential specific targets by comparing FP group to both DMSO and competition groups. Criteria: **fold change >2 and p-value < 0.05** [2].

The following diagram illustrates the core workflow of this chemoproteomic profiling method.

FIIN-2 Proteomic Workflow



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Frequently Asked Questions

Q1: Our cell-based assays show unexpected activation of autophagy pathways. Could this be related to FIIN-2 off-target activity? A1: Yes. Recent research using an integrative multi-omics approach identified AMPK α 1 as a novel off-target of **FIIN-2**. **FIIN-2** covalently binds to Cys185 on AMPK α 1, leading to its activation and induction of autophagy. This mechanism can influence the compound's overall anti-tumor activity and should be investigated in your models [2].

Q2: How does FIIN-2's selectivity compare to other clinical-stage covalent FGFR inhibitors? A2: **FIIN-2** is less selective than inhibitors like **PRN1371**. While **FIIN-2** and **TAS-120 (Futibatinib)** covalently bind and inhibit SRC and YES, **PRN1371** shows negligible activity against these kinases. This profile makes **PRN1371** a more selective FGFR inhibitor and may contribute to a different clinical toxicity spectrum [1].

Q3: The potency of FIIN-2 drops significantly in our resistant cell lines with gatekeeper mutations. Is this expected? A3: Yes, though the effect varies by mutation. **FIIN-2**'s potency is significantly reduced against various FGFR gatekeeper mutants (e.g., ~15-fold for FGFR3(V555M), ~95-fold for FGFR2(V564F)). This is a common challenge, and the degree of resistance is inhibitor-specific. For example, **TAS-120** may be more effective against certain mutants like FGFR2(V564F) than **FIIN-2** [1].

Troubleshooting Guide

Problem	Possible Cause	Solution
High background in chemoproteomics	Non-specific binding of the probe or streptavidin beads.	Include robust competition controls (FIIN-2 pre-treatment). Optimize wash stringency after enrichment (e.g., high salt, detergent concentration) [2].
Weak inhibition of downstream signaling	Engagement of off-target pathways (e.g., AMPK) compensating for FGFR inhibition.	Use phosphoproteomics to map global signaling changes and identify bypass pathways. Validate findings with siRNA or specific AMPK inhibitors [2].
Inconsistent activity in cell vs. biochemical	Off-target effects in the complex cellular	Employ the multi-omics workflow (chemoproteomics, phosphoproteomics,

Problem	Possible Cause	Solution
assays	environment influencing the net phenotypic outcome.	proteomics, transcriptomics) to build a comprehensive network of FIIN-2's actions and identify confounding factors [2].

Key Optimization Strategies

- **Warhead Engineering:** Modifying the reactive acrylamide group could help minimize off-target binding to AMPK α 1, SRC, and YES while retaining potency against FGFRs [2] [1].
- **Structure-Based Design:** Utilize co-crystal structures of **FIIN-2** bound to both FGFR and off-targets like SRC to inform modifications that introduce steric clashes or eliminate key interactions with off-target kinases [1].

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References

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2. Integrative Multi-Omics Approaches Reveal Selectivity Profiles and... [pmc.ncbi.nlm.nih.gov]

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